molecular formula C18H18N2O4S2 B2493879 N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034255-74-6

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2493879
CAS No.: 2034255-74-6
M. Wt: 390.47
InChI Key: KZWIKMIXJXXAQH-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide: is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate. This can be achieved through a condensation reaction between furan and thiophene derivatives under controlled conditions.

    Sulfonamide Formation: The intermediate is then reacted with a sulfonamide reagent to introduce the sulfonamide group. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane.

    Acetylation: Finally, the compound undergoes acetylation to introduce the acetamide group. This can be done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as bromine or chlorine can be used to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), often in non-polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or antimicrobial agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The combination of furan, thiophene, and sulfonamide groups may confer activity against various diseases, including cancer and bacterial infections.

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan and thiophene rings may interact with cellular membranes or proteins, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfathiazole.

    Furan and Thiophene Derivatives: Compounds like furfurylamine and thiophene-2-carboxylic acid share structural similarities.

Uniqueness

What sets this compound apart is the combination of furan, thiophene, and sulfonamide groups in a single molecule

Properties

IUPAC Name

N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-13(21)20-15-2-5-17(6-3-15)26(22,23)19-10-8-16-4-7-18(25-16)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWIKMIXJXXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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